Interferon alfacon-1 is a synthetic type-I interferon, primarily used in the treatment of chronic hepatitis C. It is a recombinant protein that is derived from human proteins, specifically designed to mimic natural interferon alpha subtypes. The amino acid sequence of interferon alfacon-1 consists of 166 residues, which were determined by analyzing various natural interferon alpha sequences and selecting the most frequently occurring amino acids at each position. This compound has been engineered to include four additional amino acid changes to enhance its molecular stability and efficacy in therapeutic applications .
Interferon alfacon-1 is classified as a biologic therapy and falls under the category of protein-based therapies. It is produced using genetically modified Escherichia coli cells, which have been altered to express the synthetic DNA sequence coding for this specific interferon. The final product undergoes rigorous purification processes to ensure its safety and efficacy before being administered to patients .
The synthesis of interferon alfacon-1 involves several key steps:
The production process includes:
Interferon alfacon-1 has a well-defined three-dimensional structure that allows it to interact effectively with its receptor. Its amino acid sequence has 88% homology with interferon alfa-2b and 30% identity with interferon beta, indicating a close relationship with these other interferons .
The chemical formula for interferon alfacon-1 is , reflecting its complex structure as a protein composed of various elements essential for its biological activity .
Interferon alfacon-1 participates in several biochemical reactions once administered:
The mechanism of action of interferon alfacon-1 involves:
Interferon alfacon-1 has significant applications in medical treatments:
Interferon alfacon-1 (INN) is a fully synthetic type I interferon engineered through systematic analysis of 13 natural human IFN-α subtypes. Researchers constructed its 166-amino acid sequence by identifying the most frequent residue at each position across natural variants, creating a "consensus" sequence optimized for biological potency. This design strategy resulted in 20 amino acid differences compared to IFN-α2b (88% homology) and over 30% identity with IFN-β, primarily concentrated in functional domains responsible for receptor binding and antiviral activity [1] [10]. Computational alignment reveals that 15/20 divergent residues localize to the critical receptor-binding site (helix A, AB loop, and helix F), explaining its enhanced receptor affinity [1].
Table 1: Amino Acid Homology Comparison of Interferon Alfacon-1
Interferon Type | Amino Acid Length | Homology vs. Alfacon-1 | Key Divergent Positions |
---|---|---|---|
Natural IFN-α subtypes | 165-166 | Variable (basis for consensus) | Distributed across all helices |
IFN-α2b | 165 | 88% (20/166 residues differ) | Helix A (R23→K), Helix F (M148→L) |
IFN-β | 166 | >30% identity | Shared conserved core; differences in loop regions |
Consensus IFN (Alfacon-1) | 166 | 100% (reference) | Engineered consensus with 4 synthetic modifications |
Biophysical analyses confirm that interferon alfacon-1 adopts a classic interferon fold comprising five α-helices (A-E) but exhibits distinct structural dynamics. X-ray crystallography shows a root-mean-square deviation (RMSD) of 1.5–2.0 Å relative to IFN-α2a, primarily due to substitutions in the AB loop (residues 30–40) and helix D [1]. These regions critically influence receptor binding kinetics. Surface plasmon resonance studies demonstrate that alfacon-1 binds IFNAR1 with 10-fold higher affinity (KD ≈ 1.2 nM) than IFN-α2b and exhibits prolonged complex stability with IFNAR2 [1] [7]. Its electrostatic surface potential near the IFNAR1 interface differs significantly from natural subtypes, with increased positive charge density from arginine residues (e.g., R144 in helix E) enhancing receptor docking efficiency [10]. Though sharing structural motifs with IFN-β, alfacon-1 lacks the elongated C-terminus of IFN-β, contributing to its unique activity profile [8].
Industrial-scale production leverages recombinant expression in engineered E. coli strains, typically BL21(DE3). Early processes used IPTG-induced T7 or λPL promoters but faced challenges with inclusion body formation (>70% insolubility at 37°C) and low yields (70 mg/L after refolding) [9]. Modern approaches employ:
Table 2: Expression Optimization Strategies for Interferon Alfacon-1 in E. coli
Expression Parameter | Conventional Approach | Optimized Approach | Yield Improvement |
---|---|---|---|
Induction System | IPTG (1 mM, 37°C) | Auto-induction (lactose, 25–30°C) | 270 mg/L vs. 70 mg/L |
Solubility Tags | His-tag only (H-IFN) | Fh8 fusion (HF-IFN) | >70% solubility vs. <30% |
Cultivation Media | LB or defined SDAB | Overnight Express System 1 | 2.2× cell density |
Post-Induction Time | 4–6 hours | 24 hours | Maximizes soluble accumulation |
As a non-glycosylated protein, alfacon-1’s functionality depends critically on disulfide bond formation. Its tertiary structure is stabilized by two conserved Cys1-Cys98 and Cys29-Cys138 bonds, with a third non-essential Cys86-Cys86 intermolecular bond influencing dimerization [4] [10]. In vitro oxidative folding requires precise redox control:
Table 3: Key Structural Features and Modifications of Interferon Alfacon-1
Structural Element | Composition/Residues | Functional Role | Engineering Modification |
---|---|---|---|
Disulfide Bonds | Cys1-Cys98, Cys29-Cys138 | Tertiary stability | Non-natural Cys86 removed to prevent aggregation |
Receptor Binding Site | Helix A (R23, K24), AB loop, Helix F (R144, A145) | IFNAR1/IFNAR2 docking | Consensus residues enhance binding kinetics |
C-terminal Region | Amino acids 160-166 | Stability | Truncated vs. IFN-β to reduce immunogenicity |
Oxidative State | Fully oxidized (19,434 Da mass) | Bioactivity | Achieved via glutathione redox buffer refolding |
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